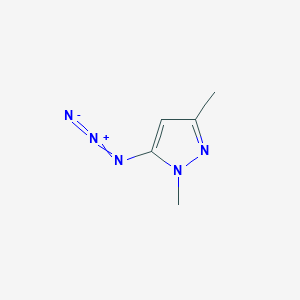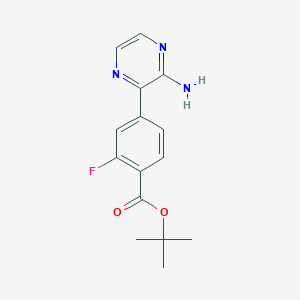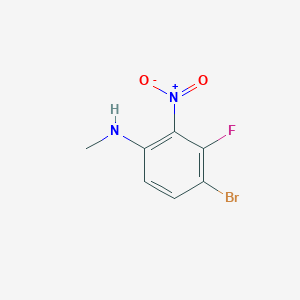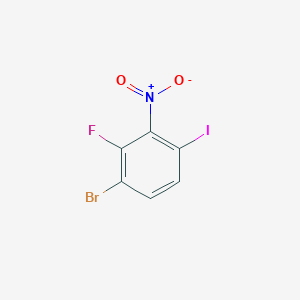
3-Bromo-2-fluoro-6-iodonitrobenzene
Descripción general
Descripción
3-Bromo-2-fluoro-6-iodonitrobenzene is a halogenated nitrobenzene derivative with the molecular formula C6H2BrFINO2. This compound is known for its unique physical and chemical properties, making it valuable in various scientific experiments and industrial applications.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-6-iodonitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mecanismo De Acción
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . The presence of multiple halogens and a nitro group on the benzene ring can influence the compound’s reactivity and the position of the substitution .
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, could impact various biochemical pathways .
Pharmacokinetics
Like many aromatic compounds, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight (34589 g/mol) , and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The compound’s potential to react with cellular targets and affect biochemical pathways suggests it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-fluoro-6-iodonitrobenzene. For instance, the compound’s reactivity could be affected by the concentration of electrophiles or nucleophiles in its environment .
Métodos De Preparación
The synthesis of 3-Bromo-2-fluoro-6-iodonitrobenzene typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:
Análisis De Reacciones Químicas
3-Bromo-2-fluoro-6-iodonitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions, while the aromatic ring can undergo oxidation reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate.
Major Products: The reactions yield various substituted benzene derivatives, which can be further utilized in organic synthesis.
Comparación Con Compuestos Similares
3-Bromo-2-fluoro-6-iodonitrobenzene can be compared with other halogenated nitrobenzenes:
1-Bromo-2-fluoro-3-iodobenzene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a different arrangement of substituents, leading to variations in reactivity and applications.
1-Bromo-4-nitrobenzene: Lacks the fluorine and iodine atoms, resulting in different chemical properties and uses.
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOCNWTJCGLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


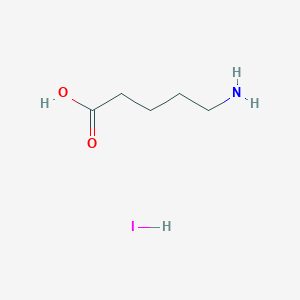
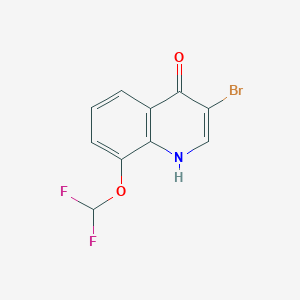

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
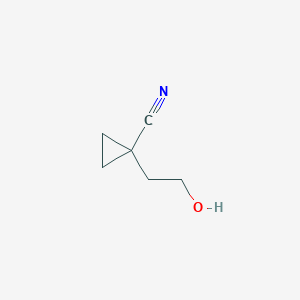
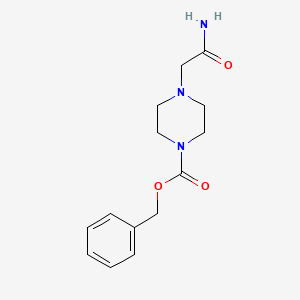
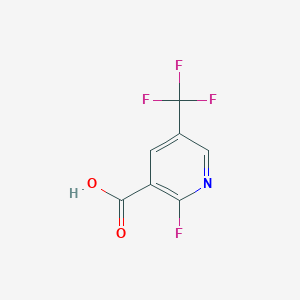
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
